molecular formula C9H8F2O3 B6260630 2,2-DIFLUORO-3-HYDROXY-3-PHENYLPROPANOIC ACID CAS No. 681240-18-6

2,2-DIFLUORO-3-HYDROXY-3-PHENYLPROPANOIC ACID

Cat. No.: B6260630
CAS No.: 681240-18-6
M. Wt: 202.15 g/mol
InChI Key: LUTWVXSKIQMZHU-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Organic Molecules

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. the-innovation.orgrsc.orgnih.govnih.govthe-innovation.org Fluorine is the most electronegative element, and its presence can have a profound impact on the electron distribution within a molecule. This can lead to changes in acidity, basicity, and reactivity. For instance, the presence of the two fluorine atoms in 2,2-Difluoro-3-hydroxy-3-phenylpropanoic acid significantly increases the acidity of the carboxylic acid group compared to its non-fluorinated counterpart.

Importance of Chiral 3-Hydroxy-3-phenylpropanoic Acid Scaffolds

The 3-hydroxy-3-phenylpropanoic acid scaffold is a key structural motif found in a variety of biologically active molecules and natural products. The presence of a hydroxyl group and a phenyl group on the same carbon atom creates a chiral center, meaning the molecule can exist in two non-superimposable mirror-image forms called enantiomers. The specific three-dimensional arrangement of atoms, or stereochemistry, is often crucial for a molecule's biological activity. nih.govresearchgate.netsemanticscholar.org

Chiral 3-hydroxy-3-phenylpropanoic acid and its derivatives are important building blocks in the synthesis of pharmaceuticals. nih.gov For example, this scaffold is a component of the side chain of the well-known anticancer drug Taxol. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological targets, while the phenyl group can engage in hydrophobic interactions. The ability to synthesize specific enantiomers of this scaffold is a significant area of research in asymmetric synthesis. the-innovation.org

Overview of Research Trajectories for Complex Fluorinated Carboxylic Acids

The development of new methods for the synthesis of complex fluorinated carboxylic acids is an active area of research. researchgate.nethokudai.ac.jpchemeurope.com The unique properties imparted by fluorine make these compounds attractive targets for drug discovery and materials science. researchgate.net Research in this area is focused on several key trajectories.

One major focus is the development of novel and efficient synthetic methods. This includes the use of organocatalysis, transition-metal catalysis, and enzymatic approaches to introduce fluorine and other functional groups with high levels of stereocontrol. the-innovation.orgrsc.orgthe-innovation.org The Reformatsky reaction, for example, is a classic method for the synthesis of β-hydroxy esters that can be adapted for the synthesis of fluorinated analogues. acs.orgnih.govwikipedia.org

Another important research direction is the exploration of the biological activities of complex fluorinated carboxylic acids. nih.govnih.govdtic.mil Researchers are investigating the potential of these compounds as inhibitors of enzymes, modulators of protein-protein interactions, and as new therapeutic agents for a variety of diseases. The combination of fluorine's unique electronic properties and the specific three-dimensional arrangement of functional groups in these molecules offers exciting opportunities for the design of new drugs with improved efficacy and pharmacokinetic properties. nih.gov The study of molecules like this compound is therefore situated at the forefront of these research efforts, promising to yield new insights into the interplay of structure, reactivity, and biological function.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

681240-18-6

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

2,2-difluoro-3-hydroxy-3-phenylpropanoic acid

InChI

InChI=1S/C9H8F2O3/c10-9(11,8(13)14)7(12)6-4-2-1-3-5-6/h1-5,7,12H,(H,13,14)

InChI Key

LUTWVXSKIQMZHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)(F)F)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2,2 Difluoro 3 Hydroxy 3 Phenylpropanoic Acid and Its Stereoisomers

Precursor Synthesis Strategies for 2,2-Difluoro-3-oxo-3-phenylpropanoic Acid

The primary precursor for the target molecule is its keto analogue, often used in its ester form (e.g., ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate) for improved stability and handling. The introduction of the α,α-difluoro moiety onto the β-ketoester scaffold is the critical challenge in its synthesis.

Decarboxylative fluorination is a powerful method for introducing fluorine into organic molecules by replacing a carboxylic acid group with a fluorine atom. This transformation typically proceeds via a radical mechanism, often initiated by photoredox catalysis or metal catalysts like silver(I). While not a direct, single-step route to 2,2-difluoro-3-oxo-3-phenylpropanoic acid from a simpler dicarboxylic acid precursor, the principles of this methodology are relevant to the broader field of organofluorine synthesis.

The general mechanism involves the oxidation of a carboxylate to a carboxyl radical, which then rapidly extrudes carbon dioxide to form an alkyl or aryl radical. This radical is subsequently trapped by a fluorine atom donor, such as Selectfluor®, to form the C-F bond. A hypothetical route applying this logic could involve a complex precursor where a terminal carboxylic acid group is transformed into a difluoromethyl group through a sequence involving fluorination and decarboxylation steps, though this is not a commonly reported pathway for this specific target. More direct methods are generally preferred for the synthesis of α,α-difluoroketones.

A more direct and widely employed strategy for synthesizing the 2,2-difluoro-3-oxo-3-phenylpropanoic acid precursor involves the direct halogenation of the α-position of a β-keto ester, such as ethyl 3-oxo-3-phenylpropanoate. This can be achieved through two main pathways:

Direct Electrophilic Difluorination: This method involves the reaction of the enolate of ethyl 3-oxo-3-phenylpropanoate with a potent electrophilic fluorinating agent. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is the most common reagent for this purpose. The reaction is typically performed in a polar aprotic solvent. While monofluorination is relatively straightforward, achieving difluorination can be challenging and may require forcing conditions or specific catalysts, as the first fluorine atom deactivates the alpha position towards further electrophilic attack. researchgate.netresearchgate.net

Dihalogenation and Halogen Exchange (Halex): An alternative route involves first performing an exhaustive dihalogenation at the alpha-carbon using more reactive halogens, such as chlorine or bromine, followed by a nucleophilic halogen exchange (Halex) reaction to introduce the fluorine atoms.

Dichlorination/Dibromination: The starting β-keto ester is treated with two or more equivalents of a halogenating agent like sulfuryl chloride (SO₂Cl₂) for dichlorination or N-bromosuccinimide (NBS) for dibromination to yield the α,α-dihalo-β-keto ester.

Nucleophilic Fluorination: The resulting α,α-dichloro or α,α-dibromo compound is then subjected to a Halex reaction using a nucleophilic fluoride (B91410) source. Reagents such as cesium fluoride (CsF), often in combination with a phase-transfer catalyst like 18-crown-6, can effectively displace the heavier halogens to yield the desired 2,2-difluoro-3-oxo-3-phenylpropanoate. acs.org

Stereoselective Reduction of 2,2-Difluoro-3-oxo-3-phenylpropanoic Acid to the Hydroxyl Analogue

The conversion of the ketone in 2,2-difluoro-3-oxo-3-phenylpropanoic acid (or its ester) to a hydroxyl group creates two adjacent stereocenters. Controlling the absolute and relative stereochemistry of this transformation is crucial for accessing specific stereoisomers of the final product. Several advanced methodologies are employed to achieve high levels of stereoselectivity.

Catalytic asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are highly efficient methods for the enantioselective reduction of ketones. For α,α-difluoro-β-keto esters, ruthenium complexes bearing chiral diphosphine ligands, such as BINAP, and chiral diamine ligands are particularly effective. researchgate.netharvard.edu

A notable approach utilizes Noyori-type catalysts, for example, [RuCl(p-cymene)((R,R)-TsDPEN)], for the asymmetric transfer hydrogenation of various α,α-dihalo β-keto esters. researchgate.net These reactions typically use formic acid/triethylamine as a hydrogen source and can proceed with high catalyst turnover numbers to afford the corresponding α,α-difluoro-β-hydroxy esters with excellent enantioselectivities (up to >99% ee) and often good diastereoselectivity. researchgate.net The reaction creates two new stereocenters, and the catalyst controls the configuration of the newly formed secondary alcohol, while the subsequent diastereoselectivity can be influenced by the reaction conditions and substrate.

Table 1: Examples of Catalytic Asymmetric Transfer Hydrogenation of α,α-Difluoro-β-keto Esters researchgate.net
Substrate (Ester)CatalystConditionsYield (%)Enantiomeric Excess (ee, %)
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate[RuCl(p-cymene)((R,R)-TsDPEN)]HCOOH/Et₃N, CH₂Cl₂95>99
Methyl 2,2-difluoro-3-oxo-3-(4-chlorophenyl)propanoate[RuCl(p-cymene)((R,R)-TsDPEN)]HCOOH/Et₃N, CH₂Cl₂92>99
Ethyl 2,2-difluoro-3-oxo-3-(2-thienyl)propanoate[RuCl(p-cymene)((R,R)-TsDPEN)]HCOOH/Et₃N, CH₂Cl₂9999

Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers an environmentally benign and highly selective alternative for ketone reduction. tudelft.nlnih.gov Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly adept at reducing α-fluoro-β-keto esters with exceptional stereocontrol. researchgate.netalaska.edu

These enzymatic reactions often proceed via a dynamic reductive kinetic resolution (DYRKR). In this process, the starting racemic α-fluoro-β-keto ester undergoes in-situ racemization at the acidic α-carbon under the reaction conditions. The enzyme then selectively reduces one enantiomer, continuously pulling the equilibrium and converting the entire racemic starting material into a single, highly enriched stereoisomer of the product. researchgate.net A significant advantage of this approach is the ability to access different diastereomers (syn or anti) by selecting different enzymes, which exhibit distinct substrate-binding pocket geometries. alaska.edu

Table 2: Biocatalytic Reduction of Ethyl 2-fluoro-3-oxo-3-phenylpropanoate researchgate.netalaska.edu
Enzyme (Ketoreductase)Cofactor SystemProduct DiastereomerYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
KRED-110NADPH, Glucose Dehydrogenaseanti-(2S,3S)>95>99:1>99
KRED-130NADPH, Glucose Dehydrogenasesyn-(2S,3R)>9597:3>99

A classic strategy for controlling stereochemistry is the use of a chiral auxiliary. This approach involves covalently attaching a chiral molecule to the substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product. wikipedia.org Evans oxazolidinones are among the most successful and widely used chiral auxiliaries for this purpose. uwindsor.casantiago-lab.com

In the context of 2,2-difluoro-3-oxo-3-phenylpropanoic acid, the carboxylic acid would first be converted into an N-acyl oxazolidinone, for example, by reacting it with a lithiated Evans auxiliary like (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The bulky, chiral framework of the auxiliary then sterically shields one face of the β-ketone. Subsequent reduction with a hydride reagent, such as sodium borohydride (B1222165) (NaBH₄), occurs preferentially from the less hindered face, leading to the formation of one diastereomer of the hydroxyl product in high excess. The final step involves the hydrolytic or reductive cleavage of the auxiliary to release the enantiomerically pure 2,2-difluoro-3-hydroxy-3-phenylpropanoic acid. youtube.comharvard.edu The predictability and reliability of this method make it a powerful tool for asymmetric synthesis.

De Novo Asymmetric Synthesis Pathways

The creation of the chiral center in this compound with high stereocontrol is paramount for its potential applications. De novo asymmetric synthesis aims to establish this chirality during the carbon-carbon bond formation, employing either enantioselective catalysts or chiral auxiliaries to direct the stereochemical outcome.

Enantioselective Carbon-Carbon Bond Forming Reactions

The asymmetric Reformatsky reaction stands out as a powerful tool for the enantioselective synthesis of α,α-difluoro-β-hydroxy esters, which are direct precursors to the target acid. mit.educontractpharma.com This reaction involves the addition of a zinc enolate of a 2,2-difluoroacetate ester to an aldehyde, in this case, benzaldehyde (B42025). The stereoselectivity is induced by the presence of a chiral ligand that coordinates to the zinc metal, creating a chiral environment that favors the formation of one enantiomer over the other.

A variety of chiral ligands have been explored for this transformation. Chiral amino alcohols, in particular, have demonstrated considerable success in promoting high levels of enantioselectivity. mit.edu For instance, the use of (-)-N,N-Dimethylaminoisoborneol (DAIB) as a chiral ligand in the reaction of ethyl bromodifluoroacetate with benzaldehyde has been shown to produce the corresponding β-hydroxy ester with high enantiomeric excess (ee). rsc.org The reaction is typically mediated by diethylzinc (B1219324) (Et₂Zn) and the choice of solvent and temperature can significantly influence both the yield and the enantioselectivity.

The proposed mechanism involves the formation of a chiral zinc-ligand complex, which then coordinates with both the zinc enolate and the benzaldehyde. This ternary complex adopts a rigid, chair-like transition state that minimizes steric interactions, thereby directing the nucleophilic attack of the enolate to one face of the aldehyde.

Chiral LigandAldehydeReagentYield (%)ee (%)
(-)-N,N-Dimethylaminoisoborneol (DAIB)BenzaldehydeEthyl bromodifluoroacetate, Et₂ZnGoodHigh
(1S, 2R)-(+)-Norephedrine derivativeSubstituted BenzaldehydesEthyl bromodifluoroacetate, Et₂Zn50-6045-67
Prolinol derivativeVarious AldehydesEthyl iodoacetate, Me₂Znup to 98up to 95

The data in this table is illustrative of typical results obtained in asymmetric Reformatsky reactions for the synthesis of β-hydroxy esters, the precursors to the target acid. Specific yields and enantiomeric excesses can vary based on the exact reaction conditions and the specific derivatives of the chiral ligands and substrates used. mit.eduresearchgate.net

Diastereoselective Synthesis through Chiral Induction

An alternative approach to establish the desired stereochemistry is through diastereoselective synthesis, which utilizes a chiral auxiliary temporarily attached to one of the reactants. This auxiliary directs the stereochemical course of the reaction, and is subsequently removed to afford the desired enantiomerically enriched product.

In the context of the Reformatsky reaction, a chiral auxiliary can be incorporated into the electrophile. For instance, the reaction of ethyl bromodifluoroacetate with a chiral N-sulfinylimine derived from benzaldehyde provides a route to chiral α,α-difluoro-β-amino esters with high diastereoselectivity. mit.edu Although this yields an amino acid precursor, similar strategies can be envisioned for the synthesis of the target hydroxy acid by employing chiral aldehydes or ketones.

The stereochemical outcome is dictated by the configuration of the chiral auxiliary, which effectively shields one face of the electrophile, forcing the incoming nucleophile to attack from the less hindered side. The Honda-Reformatsky condition has been reported to afford excellent diastereoselectivity in the reaction between α-oxygenated sulfinylimines and ethyl bromodifluoroacetate. mit.edu

Chiral AuxiliaryElectrophileReagentDiastereomeric Ratio (dr)
α-oxygenated sulfinylimineBenzaldehyde derivativeEthyl bromodifluoroacetate, Zn>94:6

This table illustrates the high level of diastereocontrol achievable with chiral auxiliaries in Reformatsky-type reactions. The specific diastereomeric ratio is dependent on the structure of the chiral auxiliary and the reaction conditions. mit.edu

Flow Chemistry Applications in Synthesis Optimization

Continuous flow chemistry has emerged as a powerful technology for the optimization and intensification of chemical processes. vapourtec.com The precise control over reaction parameters such as temperature, pressure, and residence time offered by flow reactors can lead to significant improvements in yield, selectivity, and safety, particularly for reactions involving hazardous reagents or thermally sensitive intermediates. vapourtec.com

The synthesis of this compound, especially via the Reformatsky reaction, can benefit from a flow chemistry approach. The in-situ generation and immediate consumption of the organozinc reagent in a continuous flow setup can enhance safety and reproducibility. researchgate.net Furthermore, the superior heat and mass transfer characteristics of microreactors can lead to more efficient reactions and better control over exothermic processes.

The optimization of an asymmetric Reformatsky reaction in a flow system would involve the systematic variation of key parameters to maximize both yield and enantioselectivity. This can be achieved through automated flow synthesis platforms that allow for rapid screening of a wide range of conditions. For instance, the flow rate of the reactants, the temperature of the reaction coil, and the concentration of the chiral ligand can be independently controlled and optimized. This high-throughput experimentation can significantly accelerate the development of a robust and efficient stereoselective synthesis.

While specific reports on the flow synthesis of this compound are limited, the principles of flow chemistry have been successfully applied to other stereoselective transformations and fluorination reactions. acs.orgnih.govrsc.orgrsc.org The implementation of a continuous flow process for the asymmetric Reformatsky reaction would likely involve the following considerations:

Reactor Design: A packed-bed reactor containing activated zinc could be used for the continuous generation of the Reformatsky reagent.

Mixing: Efficient mixing of the reagent streams (organozinc, benzaldehyde, and chiral ligand) is crucial for achieving high conversion and selectivity.

Temperature Control: Precise temperature control of the reaction coil is essential for managing the reaction exotherm and optimizing the stereochemical outcome.

Residence Time: The residence time in the reactor can be finely tuned by adjusting the flow rate and the reactor volume to maximize product formation and minimize side reactions.

The adoption of flow chemistry for the synthesis of this compound holds the potential to not only improve the efficiency and safety of the process but also to facilitate a more rapid optimization of the reaction conditions for achieving high stereoselectivity.

Chemical Reactivity and Transformation Studies of 2,2 Difluoro 3 Hydroxy 3 Phenylpropanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in 2,2-difluoro-3-hydroxy-3-phenylpropanoic acid is a versatile functional handle for various chemical modifications, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

Esterification: The synthesis of esters from this compound can be achieved through standard acid-catalyzed esterification with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or by using coupling reagents. While specific studies on this molecule are not prevalent, the principles of esterification are well-established in organic synthesis. The reaction of a related compound, 3-phenylpropanoic acid, with equimolar amounts of 1-octanol (B28484) using methanesulfonyl chloride (MsCl) and various amines as activating agents has been reported, suggesting a potential route for the esterification of the title compound. researchgate.netresearchgate.net

Amidation: The formation of amides from this compound is a critical transformation for introducing this fluorinated motif into peptides and other biologically relevant molecules. This is typically accomplished using peptide coupling reagents to facilitate the reaction between the carboxylic acid and an amine. uni-kiel.de A variety of modern coupling reagents have been developed to ensure high yields and minimize side reactions, particularly racemization. uni-kiel.de

Commonly used peptide coupling reagents are categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. peptide.combachem.com The choice of reagent and reaction conditions can significantly impact the efficiency of the amidation reaction. researchgate.net For instance, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high coupling efficiency and ability to suppress racemization. peptide.comresearchgate.net

Coupling Reagent Class Example Reagents General Features
Carbodiimides DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) Commonly used, but can lead to the formation of N-acylurea byproduct and racemization. bachem.com
Phosphonium Salts BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP Highly effective, particularly for sterically hindered amino acids. bachem.com
Aminium/Uronium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU Fast reaction rates and low levels of racemization. peptide.com

Decarboxylation Pathways and Fluorinated Byproducts

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a significant reaction pathway for carboxylic acids. For gem-dicarboxylic acids, heating is often sufficient to induce decarboxylation. youtube.com In the case of β-keto acids, decarboxylation can also be thermally induced. While this compound is not a gem-dicarboxylic or β-keto acid, the presence of the fluorine atoms can influence its stability and potential for decarboxylation under certain conditions.

Recent research has explored photoredox-catalyzed decarboxylative fluorination of aliphatic carboxylic acids, which allows for the direct conversion of a carboxylic acid to an alkyl fluoride (B91410). nih.gov This method involves the light-induced oxidation of a carboxylate to form a carboxyl radical, which then undergoes rapid CO2 extrusion and fluorine atom transfer. nih.gov While this has not been specifically reported for this compound, it represents a potential transformation pathway.

Furthermore, visible-light-induced decarboxylation/defluorosilylation of gem-difluoroallyl carboxylic acids has been developed to synthesize vinyl difluoromethylene units, indicating that decarboxylation of fluorinated carboxylic acids is a viable synthetic strategy. researchgate.netrsc.org The specific fluorinated byproducts resulting from the decarboxylation of this compound would depend on the reaction mechanism and conditions employed.

Transformations at the Secondary Alcohol Functionality

The secondary alcohol group in this compound offers another site for chemical modification, including oxidation, protection/deprotection, and nucleophilic substitution.

Oxidation Reactions and Stereochemical Control

The oxidation of the secondary alcohol in this compound would yield the corresponding α,α-difluoro-β-keto acid. The selective oxidation of secondary alcohols in the presence of other functional groups is a common challenge in organic synthesis.

Several methods have been developed for the aerobic oxidation of secondary alcohols. One such method utilizes nitric acid and iron(III) chloride as catalysts in a fluorinated alcohol solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). acs.orgresearchgate.netnih.govacs.org This system has been shown to selectively oxidize secondary alcohols to ketones with excellent yields, while primary alcohols remain unreacted. acs.orgresearchgate.netnih.govacs.org

Stereochemical control during the oxidation process is a critical consideration, especially when dealing with chiral molecules. The development of stereoselective oxidation methods is an active area of research. For fluorinated compounds, the electronic effects of the fluorine atoms can influence the reactivity and selectivity of such transformations.

Protection and Deprotection Strategies

In multi-step syntheses involving this compound, it is often necessary to temporarily protect the hydroxyl and/or carboxylic acid functionalities to prevent unwanted side reactions. A variety of protecting groups are available for this purpose. uchicago.eduresearchgate.net

Hydroxyl Protecting Groups: The hydroxyl group can be protected as an ether or an ester. Silyl (B83357) ethers are among the most common and versatile protecting groups for alcohols due to their ease of introduction, stability under a range of conditions, and selective removal. highfine.comzmsilane.com Common silyl ethers include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS). zmsilane.com The choice of silyl group can influence the stability and the conditions required for deprotection. zmsilane.com Deprotection of silyl ethers is typically achieved using a fluoride ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). nih.govharvard.edu

Protecting Group Introduction Conditions Deprotection Conditions Key Features
Silyl Ethers (e.g., TBDMS) R-OH + TBDMS-Cl, imidazole TBAF in THF Stable to a wide range of non-acidic conditions. highfine.comnih.gov
Benzyl (B1604629) Ether (Bn) R-OH + BnBr, NaH H₂, Pd/C Stable to acidic and basic conditions.
Acetate Ester (Ac) R-OH + Ac₂O, pyridine NaOMe in MeOH or aqueous base Easily introduced and removed.

Carboxylic Acid Protecting Groups: The carboxylic acid can be protected as an ester, such as a methyl or ethyl ester, which can be cleaved by hydrolysis under acidic or basic conditions. For more sensitive substrates, benzyl esters, which can be removed by hydrogenolysis, are often employed.

Nucleophilic Substitutions and Rearrangements

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This would allow for the introduction of a variety of nucleophiles at the C-3 position. The stereochemical outcome of such reactions, whether inversion or retention of configuration, would depend on the reaction mechanism (SN1 or SN2). The conversion of L-phenylalanine to (S)-2-hydroxy-3-phenylpropanoic acid proceeds with retention of configuration through a double SN2 mechanism, illustrating the potential for stereospecific transformations. researchgate.net

Rearrangements involving α-hydroxy ketones, known as α-ketol rearrangements, are well-documented and can be induced by acid, base, or heat. wikipedia.org While this compound is not a ketone, its oxidation product would be an α,α-difluoro-β-keto acid, which could potentially undergo rearrangements. The presence of the gem-difluoro group would likely influence the migratory aptitude of adjacent groups and the stability of any intermediates.

Reactivity of the Geminal Difluoromethylene Group

The presence of two fluorine atoms on the carbon alpha to the carboxylic acid significantly influences the molecule's reactivity. The high electronegativity of fluorine atoms creates a polarized C-F bond and strengthens the C-F bond, making the geminal difluoro group relatively stable. However, under certain conditions, this group can participate in specific reactions.

Fluoro-Elimination Reactions

Fluoro-elimination, particularly the elimination of hydrogen fluoride (HF), is a potential reaction pathway for this compound, which would lead to the formation of a fluorinated α,β-unsaturated carboxylic acid. This type of reaction, often referred to as a β-elimination, is a common transformation for compounds containing a leaving group (in this case, fluoride) and an adjacent acidic proton. The presence of the hydroxyl group at the β-position could facilitate this elimination, potentially through an E1cB (Elimination Unimolecular Conjugate Base) mechanism, especially under basic conditions. The reaction would proceed via deprotonation of the hydroxyl group, followed by elimination of a fluoride ion.

Hypothetical Fluoro-Elimination Pathway:

StepDescriptionIntermediate/Product
1Deprotonation of the hydroxyl group by a base.Anionic intermediate
2Elimination of a fluoride ion.(Z)- or (E)-2-fluoro-3-phenylpropenoic acid

Participation in Neighboring Group Effects

Neighboring group participation (NGP) is a well-established phenomenon in organic chemistry where a nearby functional group influences the rate and stereochemistry of a reaction. chem-station.comwikipedia.orgdalalinstitute.comlibretexts.orglibretexts.org In the case of this compound, both the hydroxyl and the carboxyl groups are positioned to potentially act as internal nucleophiles.

For instance, under conditions that favor the formation of a carbocation or a related electron-deficient center at the benzylic position (C3), the adjacent carboxylate group could participate in an intramolecular nucleophilic attack. This would lead to the formation of a cyclic intermediate, such as a lactone. The subsequent attack by an external nucleophile would then determine the final product's stereochemistry. Such participation often leads to retention of configuration at the reaction center. chem-station.com

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

The phenyl ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, although the substitution pattern will be directed by the existing side chain. The -(CH(OH)CF2COOH) group is an electron-withdrawing group due to the presence of the carboxylic acid and the two fluorine atoms.

Electrophilic Aromatic Substitution (EAS):

Electron-withdrawing substituents deactivate the aromatic ring towards electrophilic attack and are typically meta-directing. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation would be expected to occur, albeit under harsher conditions than for benzene, and would yield predominantly the meta-substituted product.

Nucleophilic Aromatic Substitution (NAS):

While less common than EAS, nucleophilic aromatic substitution can occur on rings bearing strongly electron-withdrawing groups. However, for NAS to proceed readily, a good leaving group (like a halide) must be present on the ring. In the absence of such a leaving group on the phenyl ring of the parent molecule, direct NAS is unlikely.

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations specific to this compound are not currently available. However, based on analogous systems, several mechanistic pathways can be postulated for its potential transformations.

Any substitution reaction at the benzylic carbon (C3) bearing the hydroxyl group would likely proceed through mechanisms that are influenced by the neighboring carboxyl and gem-difluoro groups. For example, a substitution reaction could proceed via an S_N_1-like mechanism with the formation of a benzylic carbocation stabilized by the phenyl ring, but destabilized by the adjacent electron-withdrawing CF2COOH group. Alternatively, an S_N_2 mechanism could be operative. The stereochemical outcome of such a reaction would be a key indicator of the underlying mechanism. researchgate.netstudylib.net

Mechanistic studies of fluoro-elimination reactions would likely involve kinetic isotope effect studies to determine the nature of the rate-determining step, which would help to distinguish between E1, E2, and E1cB pathways.

Computational chemistry could also provide valuable insights into the transition states and intermediates of the potential reactions of this molecule, helping to predict the most favorable reaction pathways and the structures of the resulting products.

Derivatization and Application As Chiral Building Blocks in Complex Molecule Synthesis

Integration into Fluorine-Containing Peptide and Peptidomimetic Structures

The introduction of fluorinated amino acid analogues into peptides is a well-established strategy to enhance their metabolic stability, conformational rigidity, and binding affinity. 2,2-Difluoro-3-hydroxy-3-phenylpropanoic acid serves as a valuable precursor for the synthesis of novel fluorinated amino acids and their subsequent incorporation into peptide chains.

The carboxylic acid functionality of this compound allows for its direct coupling with the N-terminus of amino acids or peptides using standard peptide coupling reagents. The choice of coupling agent and reaction conditions is crucial to ensure efficient amide bond formation while minimizing racemization at the chiral center.

Table 1: Common Peptide Coupling Reagents and Conditions

Coupling ReagentAdditiveBaseSolventTypical Reaction Time
HATUHOAtDIPEADMF1-4 hours
HBTUHOBtDIPEADMF2-6 hours
EDC/HOBtHOBtNMMDCM/DMF12-24 hours
BOPHOBtDIPEADMF2-8 hours

This table is for illustrative purposes and optimal conditions may vary.

Subsequent chemical transformations of the hydroxyl group can be performed to generate a variety of unnatural amino acid side chains, further expanding the diversity of the resulting peptides and peptidomimetics.

A significant challenge in the development of peptide-based therapeutics is their susceptibility to proteolytic degradation. The incorporation of non-proteinogenic amino acids, particularly those with fluorine substituents, can confer resistance to enzymatic cleavage. The gem-difluoromethylene group in derivatives of this compound can act as a bioisostere of a carbonyl group or a hydroxyl group, potentially disrupting the recognition and binding of proteases. This steric and electronic shielding can significantly enhance the in vivo half-life of peptides containing this moiety, making them more viable as drug candidates. Research has shown that fluorination can be an effective strategy to increase the stability of biologically active peptides where proteolytic degradation is a limiting factor. nih.govresearchgate.net

Synthesis of Chiral Fluorinated Heterocycles

Fluorinated heterocycles are prevalent motifs in pharmaceuticals and agrochemicals. The functional group constellation of this compound provides a versatile starting point for the synthesis of various chiral fluorinated heterocyclic systems. Through intramolecular cyclization reactions, the hydroxyl and carboxyl groups, or their derivatives, can be engaged to form lactones, lactams, and other heterocyclic rings. The stereocenter in the starting material allows for the synthesis of enantiomerically pure or enriched heterocyclic products, which is often critical for their biological activity.

Preparation of Advanced Synthetic Intermediates

Beyond its direct incorporation into bioactive molecules, this compound serves as a valuable intermediate for the synthesis of other complex chiral building blocks. The hydroxyl and carboxyl groups can be selectively modified to introduce other functionalities, and the phenyl ring can be further substituted to modulate the properties of the resulting molecules. These advanced intermediates can then be utilized in multi-step syntheses of natural products, pharmaceuticals, and materials with specific stereochemical requirements.

Development of Stereochemically Defined Analogues for Structure-Activity Relationship Studies (Non-Biological Activity)

Understanding the relationship between the three-dimensional structure of a molecule and its properties is fundamental in chemical research. By systematically modifying the structure of this compound and its derivatives, chemists can probe the impact of stereochemistry and fluorine substitution on various non-biological properties. For instance, the conformational preferences of molecules containing this building block can be studied using techniques like NMR spectroscopy and computational modeling. This information is crucial for the rational design of molecules with desired physical and chemical characteristics, such as specific binding affinities to synthetic receptors or unique catalytic activities.

Advanced Spectroscopic and Analytical Methodologies for Structural and Stereochemical Elucidation

Comprehensive Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules. For 2,2-difluoro-3-hydroxy-3-phenylpropanoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, complemented by 2D NMR experiments, would provide a complete picture of its atomic connectivity and stereochemical arrangement.

¹H, ¹³C, and ¹⁹F NMR for Definitive Structural Assignment

A full assignment of the structure can be achieved by analyzing the chemical shifts, coupling constants, and signal integrations in one-dimensional NMR spectra.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The five aromatic protons on the phenyl group would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The methine proton (CH-OH) adjacent to the phenyl and hydroxyl groups would resonate as a multiplet due to coupling with the fluorine atoms. The acidic protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. researchgate.net

¹³C NMR: The carbon NMR spectrum would provide information on each unique carbon atom. Key expected signals include the carboxylic acid carbonyl carbon (C=O) typically resonating downfield (>170 ppm), the difluorinated carbon (CF₂) which would appear as a triplet due to C-F coupling, the carbon bearing the hydroxyl group (CH-OH), and the distinct signals for the aromatic carbons of the phenyl ring. For a similar compound, (S)-2-hydroxy-3-phenylpropanoic acid, the carbon attached to the hydroxyl group appears around 72 ppm. hmdb.ca

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an essential tool. It is a highly sensitive technique with a wide range of chemical shifts that are very responsive to the local electronic environment. colorado.edu For this compound, the two fluorine atoms are chemically equivalent and would be expected to produce a single resonance. This signal would likely be split into a doublet due to coupling with the adjacent methine proton. The chemical shift would be indicative of the geminal difluoroalkyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Predicted Multiplicity
COOHBroad singlet>170Singlet
CF₂-Triplet (due to ¹JCF)-
CH-OHMultiplet~70-80Doublet (due to ¹JCH)
Phenyl-C-~125-140Multiple signals
Phenyl-H~7.2-7.4-Multiplet
OHBroad singlet--

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Stereochemistry and Connectivity

Two-dimensional NMR techniques are indispensable for confirming the complex structure and determining the stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A key correlation would be observed between the methine (CH-OH) proton and the protons on the phenyl ring, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the methine proton signal to the CH-OH carbon signal and the aromatic proton signals to their respective phenyl carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, which is vital for stereochemical analysis. For this molecule, NOESY could help determine the relative orientation of the methine proton and the phenyl group protons, providing insights into the preferred conformation around the C-C bond.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₉H₈F₂O₃).

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed. The fragmentation pattern would be influenced by the functional groups present. Characteristic fragmentation pathways for carboxylic acids include the loss of the hydroxyl group ([M-17]⁺) and the carboxyl group ([M-45]⁺). The presence of the hydroxyl group could also lead to the loss of a water molecule ([M-18]⁺). Fragmentation of the bond between the CF₂ and CH(OH)Ph carbons would also be an expected pathway.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The IR spectrum of this compound would be expected to display several characteristic absorption bands. nist.gov

O-H Stretch: A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid group. A sharper O-H stretching band for the alcohol group would also be expected around 3200-3600 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ would indicate the presence of the carbonyl group of the carboxylic acid.

C-F Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region would be indicative of the C-F stretching vibrations of the difluoro group.

C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

Table 2: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
O-H (Alcohol)3200-3600Medium
C=O (Carbonyl)1700-1725Strong
C-F (Fluoride)1000-1300Strong
C-H (Aromatic)>3000Medium
C=C (Aromatic)1450-1600Medium

Chiral Chromatography (HPLC, SFC, GC) for Enantiomeric and Diastereomeric Excess Determination

The carbon atom bonded to the hydroxyl and phenyl groups is a stereocenter, meaning that this compound can exist as a pair of enantiomers. Chiral chromatography is the primary technique used to separate and quantify these enantiomers. nih.gov

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method. nih.gov The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. By comparing the peak areas of the two enantiomers, the enantiomeric excess (e.e.) of a sample can be precisely determined. Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC), also with chiral columns, are alternative techniques that can be employed for this purpose.

X-ray Crystallography for Absolute Stereochemistry (If Crystalline Forms are Available)

While NMR and chiral chromatography can provide information on relative stereochemistry and enantiomeric purity, X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. This technique requires a single, high-quality crystal of the compound.

If a suitable crystal of this compound can be grown, X-ray diffraction analysis would provide a three-dimensional model of the molecule's structure in the solid state. This would unambiguously establish the spatial arrangement of all atoms, including the absolute configuration (R or S) at the chiral center. nih.gov

Theoretical and Computational Chemistry Studies

Conformational Analysis and Energy Landscapes

A comprehensive conformational analysis of 2,2-difluoro-3-hydroxy-3-phenylpropanoic acid would be essential to understand its three-dimensional structure and flexibility. This analysis identifies the stable conformers (rotational isomers) and the energy barriers between them.

Methodology: The process typically involves a systematic search of the potential energy surface by rotating the single bonds, particularly the C-C bonds and the C-O bond of the hydroxyl group. Quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), would be used to calculate the energy of each conformation.

Expected Findings: The analysis would likely reveal several low-energy conformers. The relative energies of these conformers would be influenced by a combination of steric hindrance, intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, and dipole-dipole interactions involving the fluorine atoms. The phenyl group's orientation relative to the rest of the molecule would also significantly impact the conformational landscape. An energy landscape plot would visualize the relative stabilities of the conformers and the transition states connecting them.

Electronic Structure Calculations of the Difluoro and Hydroxyl Groups

Electronic structure calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and spectroscopic properties.

Methodology: Methods like DFT and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) would be employed. These calculations can determine properties such as atomic charges, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map.

Expected Findings: The two fluorine atoms are expected to have a strong electron-withdrawing effect, significantly influencing the electronic properties of the adjacent carboxylic acid group and the rest of the molecule. This would likely increase the acidity of the carboxylic acid compared to its non-fluorinated analog. The calculations would also detail the polarization of the C-F and O-H bonds and how the phenyl group's aromatic system interacts electronically with the difluoro-hydroxy-propanoic acid chain.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the experimental identification and characterization of the molecule.

Methodology:

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework.

IR Spectroscopy: Vibrational frequencies and intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates. This allows for the prediction of the infrared spectrum, including characteristic peaks for the O-H, C=O, and C-F stretching vibrations.

UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths can be predicted using Time-Dependent DFT (TD-DFT), providing insight into the molecule's UV-Vis absorption spectrum, which is largely influenced by the phenyl group's π-system.

Predicted Spectroscopic Data (Hypothetical):

Spectroscopic TechniquePredicted ParameterAnticipated Value/Region
¹H NMRChemical Shift (OH)Dependent on solvent and concentration
¹³C NMRChemical Shift (C=O)~170-180 ppm
¹⁹F NMRChemical Shift (CF₂)Highly dependent on the chemical environment
IR SpectroscopyStretching Frequency (C=O)~1720-1750 cm⁻¹
IR SpectroscopyStretching Frequency (O-H)~3200-3600 cm⁻¹ (broad)
UV-Vis Spectroscopyλmax~250-270 nm (due to phenyl group)

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can elucidate the mechanisms of chemical reactions involving this compound. This involves identifying the transition state structures and calculating the activation energies for potential reactions.

Methodology: To model a reaction, the structures of the reactants, products, and the transition state connecting them are optimized using quantum mechanical methods. Techniques such as Synchronous Transit-Guided Quasi-Newton (STQN) are used to locate the transition state. The activation energy is then calculated as the energy difference between the transition state and the reactants.

Applications: This approach could be used to study reactions such as the esterification of the carboxylic acid, oxidation of the hydroxyl group, or elimination reactions. For instance, modeling the dehydration of the molecule would involve calculating the energy barrier for the removal of the hydroxyl group and a proton to form a double bond.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a solvent environment over time. This is crucial for understanding how the solvent influences the molecule's conformation and reactivity.

Methodology: MD simulations solve Newton's equations of motion for a system of atoms and molecules. The forces between atoms are described by a force field. The simulation would involve placing the molecule in a box of solvent molecules (e.g., water) and simulating their movements over a period of nanoseconds.

Expected Insights: These simulations would reveal the solvation structure around the molecule, including the formation of hydrogen bonds between the solvent and the hydroxyl and carboxyl groups. By analyzing the trajectory of the simulation, one can study the conformational dynamics of the molecule in solution and how the solvent stabilizes certain conformers. Furthermore, MD simulations can be combined with quantum mechanics (QM/MM methods) to model reactions in solution, providing a more realistic picture of the reaction pathway and energetics. nih.gov The simulations would likely show significant changes in viscosity, coordination structures, and solvation dynamics depending on the solvent used. researchgate.net

Future Research Directions and Outlook

Exploration of Green Chemistry Principles in Synthesis

The future synthesis of 2,2-difluoro-3-hydroxy-3-phenylpropanoic acid will increasingly focus on the integration of green chemistry principles to enhance sustainability and reduce environmental impact. A primary goal is to improve atom economy, a measure of how effectively reactant atoms are incorporated into the final product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferable as they minimize the generation of waste. jocpr.com The development of synthetic routes that maximize the incorporation of starting materials into the desired structure is a key objective. researchgate.net

Further research will likely target the reduction or elimination of hazardous solvents, potentially exploring solvent-free reaction conditions. researchgate.netmdpi.com The use of alternative energy sources and conducting reactions at ambient temperatures are also key areas of interest for developing more environmentally benign protocols. researchgate.net Evaluating synthetic pathways through green metrics, such as Reaction Mass Efficiency (RME) and E-factor, will become standard practice to quantify the environmental footprint and guide the selection of more sustainable methods. researchgate.net

Table 1: Green Chemistry Metrics in Chemical Synthesis

Metric Description Goal
Atom Economy The conversion efficiency of a chemical process in terms of all atoms involved. Maximize (approaching 100%)
E-Factor The mass ratio of waste to desired product. Minimize (approaching 0)

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | Maximize |

Development of Novel Catalytic Systems for Enantiocontrol

Achieving high levels of enantioselectivity in the synthesis of chiral fluorinated compounds like this compound is a significant challenge. Future research will focus on designing novel catalytic systems capable of precise stereochemical control. Chiral hypervalent iodine catalysts, for instance, have shown promise in asymmetric oxidation reactions, including the fluorination of olefins. nih.gov The development of new iodoarene-based catalysts could enable highly enantioselective syntheses of β,β-difluorinated structures. nih.gov

Organocatalysis presents another promising frontier. Chiral organocatalysts are instrumental in asymmetric electrophilic fluorination, which can be used to construct C-F quaternary carbons with high diastereo- and enantioselectivity. mdpi.com Research into new catalyst structures, potentially guided by computational studies of catalyst-substrate interactions, aims to improve enantiomeric excess (ee) and reduce catalyst loadings. nih.gov Identifying and mitigating catalyst decomposition pathways is also crucial for developing more efficient and robust protocols. nih.gov

Table 2: Catalytic Approaches for Asymmetric Fluorination

Catalyst Type Reaction Example Key Advantages Potential for Improvement
Chiral Iodoarene Catalysts Enantioselective fluorocyclization of alkenes In situ generation, high enantioselectivity (up to 96% ee) nih.gov Catalyst loading, substrate scope
Transition Metal Complexes (e.g., Cobalt) Sequential Nazarov cyclization/electrophilic fluorination Access to complex chiral structures, high diastereoselectivity (>20:1 dr) mdpi.com Enantiomeric excess (variable), catalyst cost

| Bis-sulfoxide Ligands with Palladium | Allylic C(sp3)–H fluorination | Direct C-H functionalization, avoids pre-functionalized substrates cas.cn | Reagent stoichiometry, complexity of catalytic system |

Chemoenzymatic and Biocatalytic Approaches for Efficient Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for synthesizing optically pure fluorinated compounds. nih.gov Enzymes operate under mild conditions and exhibit high chemo-, regio-, and stereoselectivity, which is often difficult to achieve chemically. the-innovation.orgnih.govtudelft.nl Future research will likely expand the use of enzymes such as lipases, hydrolases, and oxidoreductases for the synthesis and resolution of this compound and its precursors. nih.govresearchgate.net

Lipase-catalyzed kinetic resolution is a particularly valuable technique for separating enantiomers of chiral carboxylic acids or their esters. almacgroup.comnih.gov For example, hydrolases can be used for the kinetic resolution of 3-aryl alkanoic acids, yielding products with excellent enantiopurity (ee >94%). almacgroup.com The immobilization of enzymes on supports like silica (B1680970) nanoparticles can enhance their stability and reusability, making the process more economically viable. nih.govnih.gov The development of multi-enzyme systems, where several enzymes work in cascade, could enable more complex transformations in a single pot. nih.govresearchgate.net This approach expands the scope of enzyme-catalyzed reactions, allowing for the production of a diverse range of valuable chiral fluorinated compounds. the-innovation.org

Table 3: Enzymes in the Synthesis of Chiral Fluorinated Compounds

Enzyme Class Example Enzyme Reaction Type Application
Lipases Candida antarctica Lipase B (CAL-B) Kinetic Resolution (Acylation/Hydrolysis) Separation of enantiomers of chiral alcohols and acids nih.gov
Hydrolases Pseudomonas fluorescens Lipase Kinetic Resolution (Transesterification) Resolution of racemic 3-hydroxy-3-phenylpropanonitrile nih.govnih.gov
Oxidoreductases Horse Liver Alcohol Dehydrogenase (HLADH) Asymmetric Disproportionation Redox-neutral conversion of racemic aldehydes to chiral acids and alcohols researchgate.net

| Fluorinases | Fluorinase from Streptomyces cattleya | C-F Bond Formation | Direct and effective enzymatic fluorination nih.govresearchgate.net |

Expanding the Scope of Derivatization Reactions

The carboxylic acid and hydroxyl functionalities of this compound serve as versatile handles for a wide range of derivatization reactions. Future research will aim to expand the library of accessible derivatives by exploring novel and efficient coupling methodologies. A primary focus will be on amide bond formation, a cornerstone reaction in medicinal chemistry. luxembourg-bio.com While numerous coupling reagents exist, there is a continuous drive to develop milder and more efficient activators that minimize side reactions, such as epimerization. luxembourg-bio.combachem.com

The activation of the carboxylic acid is a critical step, often achieved by converting the hydroxyl group into a better leaving group. luxembourg-bio.com Reagents like 1-Hydroxybenzotriazole (HOBt) are often used as additives with carbodiimides to suppress racemization and improve yields. luxembourg-bio.com Investigations into novel activating agents and reaction conditions will be crucial, especially when coupling the acid with sterically hindered amines, where low yields can be an issue. nih.gov Furthermore, the hydroxyl group can be targeted for esterification or etherification, while the phenyl ring offers sites for electrophilic aromatic substitution, further diversifying the range of possible derivatives. The resulting amides, esters, and other analogs can be transformed into a variety of other functional groups, making the scaffold a versatile precursor for numerous difluoroalkylarenes. nih.gov

Table 4: Common Coupling Reagents for Amide Bond Formation

Reagent/Acronym Full Name Byproduct Key Feature
DCC Dicyclohexylcarbodiimide Dicyclohexylurea (DCU) Widely used, insoluble byproduct is easily filtered luxembourg-bio.com
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Water-soluble urea Byproduct easily removed by aqueous workup
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) --- High coupling efficiency, low racemization

| HOBt | 1-Hydroxybenzotriazole | --- | Common additive to reduce epimerization luxembourg-bio.com |

Computational Design of Functional Fluorinated Molecules Utilizing This Scaffold

Computational chemistry and molecular modeling are poised to play a pivotal role in rationally designing novel functional molecules based on the this compound scaffold. Predictive strategies like Quantitative Structure-Activity Relationship (QSAR) modeling are essential for screening and prioritizing chemical structures for synthesis and testing, thereby reducing costs and animal experimentation. nih.govtandfonline.com

Future research will involve developing QSAR models to predict the biological activities of derivatives. This process involves calculating a wide range of molecular descriptors for a series of known compounds and using statistical methods to build a model that correlates these descriptors with activity. researchgate.net This model can then be used to predict the activity of new, unsynthesized derivatives of the core scaffold. Such predictive models, when characterized by robustness and a well-defined applicability domain, can efficiently screen virtual libraries of compounds. nih.govtandfonline.com This in silico approach allows researchers to focus synthetic efforts on candidates with the highest predicted potency and most favorable properties, accelerating the discovery of new molecules for applications in medicine, agriculture, and materials science. mdpi.com

Table 5: Chemical Compound Names

Compound Name
This compound
1-Hydroxybenzotriazole (HOBt)
Dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

Q & A

Q. Can QSAR models predict the metabolic fate of this compound in mammalian systems?

  • Methodological Answer :
  • Develop QSAR models using software like Schrödinger’s ADMET Predictor, training on datasets of fluorinated carboxylic acids .
  • Validate with in vitro hepatocyte assays and LC-MS-based metabolite profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.